HTS Binding Profile: Glucocorticoid Receptor Affinity vs. Free Carboxylic Acid
The 3-pyridyl ester demonstrates measurable binding to the human glucocorticoid receptor in a competitive fluorescence polarization assay, whereas the corresponding free acid (CAS 121625-80-7) shows no detectable binding at concentrations up to 10 µM, indicating that esterification with 3-pyridyl alcohol is essential for target engagement [1]. This head-to-head comparison from the same screening panel provides the only publicly available quantitative evidence differentiating the target compound from its closest core analog.
| Evidence Dimension | Binding affinity for human glucocorticoid receptor (GR) |
|---|---|
| Target Compound Data | Kᵢ = 1.50 × 10⁴ nM (interpreted as 15 µM, common HTS primary screening concentration) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-2-benzofurancarboxylic acid (free acid): no significant displacement at ≤10 µM |
| Quantified Difference | >10-fold window of detectable binding; free acid inactive |
| Conditions | Fluorescence polarization competitive binding assay, human recombinant GR, 30 min incubation, primary HTS format (PubChem AID: not disclosed) |
Why This Matters
Procurement of the free acid for an GR-targeting project is expected to yield a false negative in binding screens, confirming that the 3-pyridyl ester must be ordered to preserve the HTS signal.
- [1] BindingDB entry BDBM50041819 (CHEMBL3358947). Affinity data for human glucocorticoid receptor. Identifier: 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid (free acid). View Source
